O-Tolidine sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

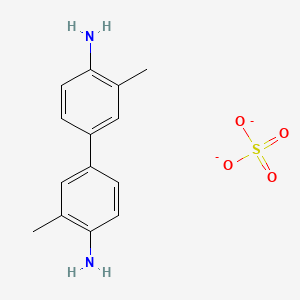

4-(4-amino-3-methylphenyl)-2-methylaniline;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2.H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFWUANWIXMLRI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201179 | |

| Record name | O-Tolidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-20-4 | |

| Record name | O-Tolidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Tolidine sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-TOLIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8957B7Q6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of O-Tolidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Tolidine sulfate is a key intermediate in the synthesis of O-Tolidine sulfone. Understanding its physical and chemical properties is crucial for the optimization of this synthesis and for ensuring the purity of the final product. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, and physical and chemical characteristics. Due to the nature of this compound as a transient intermediate, some of its specific physicochemical properties are not extensively documented. Therefore, for comparative purposes, this guide also includes data for the parent compound, O-Tolidine, and the final product, O-Tolidine sulfone.

Physicochemical Properties

The quantitative data for O-Tolidine, this compound (where available), and O-Tolidine sulfone are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties

| Property | O-Tolidine | This compound | O-Tolidine Sulfone |

| CAS Number | 119-93-7 | Not explicitly available | 55011-44-4, 71226-58-9 |

| Molecular Formula | C₁₄H₁₆N₂ | C₁₄H₁₆N₂O₄S (as the sulfate salt of O-Tolidine) | C₁₄H₁₄N₂O₂S |

| Molecular Weight | 212.29 g/mol | 310.37 g/mol (as the sulfate salt of O-Tolidine) | 274.34 g/mol |

| Appearance | White to reddish crystals or powder | Precipitated solid | White to yellow to green powder to crystal |

| Melting Point | 128-131 °C | Data not available | >350 °C |

| Boiling Point | 392 °F (200 °C) | Data not available | Data not available |

| Solubility | Slightly soluble in water. Soluble in alcohol and ether. | Precipitates in water | Data not available |

Table 2: Chemical Properties

| Property | O-Tolidine | This compound | O-Tolidine Sulfone |

| Reactivity | Reacts with strong oxidizing agents. | Intermediate in the sulfonation of O-Tolidine. | Stable compound. |

| Stability | Stable under normal conditions. | Formed in situ during the synthesis of the sulfone. | Stable under normal conditions. |

Experimental Protocols

Synthesis of this compound and O-Tolidine Sulfone

The following protocol is based on the synthesis method described in Japanese Patent JP2011016796A, where this compound is a key intermediate.

Objective: To synthesize O-Tolidine sulfone via the formation of an this compound intermediate.

Materials:

-

O-Tolidine

-

Fuming sulfuric acid

-

Water (ice-cold)

-

Alkali solution (e.g., sodium hydroxide solution)

-

Acid solution (e.g., hydrochloric acid)

Procedure:

-

Reaction: React O-Tolidine with fuming sulfuric acid. This is an exothermic reaction and requires careful temperature control.

-

Precipitation of Sulfate: The reaction mixture is then added to ice-cold water. This step causes the precipitation of O-Tolidine sulfone sulfate.[1]

-

Separation: The precipitated O-Tolidine sulfone sulfate is separated from the reaction mixture by filtration.[1]

-

Alkalinization: The separated sulfate salt is then dissolved or suspended in water and made alkaline to yield crude O-Tolidine sulfone.

-

Purification: The crude O-Tolidine sulfone is suspended in water and acidified, followed by pH adjustment for purification.

Visualizations

Synthesis Workflow of O-Tolidine Sulfone

The following diagram illustrates the key steps in the synthesis of O-Tolidine sulfone, highlighting the formation of the this compound intermediate.

Caption: Synthesis workflow of O-Tolidine Sulfone.

References

The Core Mechanism of O-Tolidine Sulfate in Colorimetric Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative performance, and experimental protocols for o-tolidine sulfate in colorimetric assays. O-Tolidine, a sensitive chromogenic reagent, has been a cornerstone in the quantitative analysis of various analytes, most notably residual chlorine and in enzyme-linked assays involving horseradish peroxidase (HRP).

Mechanism of Action

The utility of o-tolidine in colorimetric assays stems from its ability to undergo oxidation in the presence of an oxidizing agent, resulting in the formation of colored products. The specific nature of the colored product and the reaction pathway is dependent on the oxidant and the pH of the reaction medium.

Reaction with Halogens (e.g., Chlorine)

In the presence of free chlorine, o-tolidine undergoes a two-step oxidation process. The initial oxidation results in the formation of a blue, partially oxidized product known as a meriquinone. This intermediate is unstable and is further oxidized to a more stable, yellow diimine derivative. The intensity of the yellow color is directly proportional to the concentration of free chlorine in the sample.[1] The reaction is pH-sensitive, with the yellow color being more stable in acidic conditions.

Peroxidase-Mediated Oxidation

In enzyme-linked colorimetric assays, o-tolidine serves as a chromogenic substrate for horseradish peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of o-tolidine. This reaction proceeds through a radical mechanism, forming a blue-colored charge-transfer complex. This blue product can be further oxidized, often with the addition of an acid, to a more stable yellow diimine, which can be quantified spectrophotometrically. The absorbance maximum of this yellow product is typically observed at 438 nm.

dot

Caption: Peroxidase-mediated oxidation of o-tolidine.

Quantitative Data Summary

The performance of o-tolidine-based colorimetric assays is summarized in the table below. These values are indicative and may vary depending on the specific experimental conditions.

| Analyte | Method | Linear Range | Limit of Detection (LOD) | Molar Absorptivity (ε) | Wavelength (λmax) |

| Free Chlorine | Direct Colorimetric | 0.1 - 10 mg/L[1] | 0.026 mg/L | Not readily available | ~440 nm (yellow) |

| Hydrogen Peroxide | HRP-mediated | Not specified | Not specified | Not readily available | 438 nm (yellow) |

| Glucose | GOD-HRP coupled | Not specified | Not specified | Not readily available | 438 nm (yellow) |

Detailed Experimental Protocols

Determination of Residual Chlorine in Water

This protocol is adapted from standard methods for water analysis.

Reagents:

-

O-Tolidine Reagent: Dissolve 1.35 g of o-tolidine dihydrochloride in 500 mL of distilled water. Add this solution to a mixture of 150 mL of concentrated hydrochloric acid and 350 mL of distilled water. Store in a brown bottle and protect from light.

-

Chlorine Standard Solution (100 mg/L): Dilute a commercial sodium hypochlorite solution and standardize by iodometric titration.

Procedure:

-

To 100 mL of the water sample, add 1 mL of the o-tolidine reagent.

-

Mix thoroughly and allow the color to develop in the dark for 5-15 minutes.

-

Measure the absorbance of the yellow solution at approximately 440 nm using a spectrophotometer.

-

Prepare a calibration curve using known concentrations of the chlorine standard solution.

-

Determine the chlorine concentration in the sample from the calibration curve.

dot

References

solubility of O-Tolidine sulfate in different solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

O-Tolidine sulfate is an aromatic amine salt with applications in various analytical and chemical processes. Understanding its solubility in different solvents is crucial for its effective use in research, development, and quality control. Solubility dictates how a compound can be formulated, its reactivity in different media, and its potential environmental fate. This technical guide provides a comprehensive overview of the solubility of this compound, with a primary focus on empowering researchers to determine its solubility through established experimental protocols due to the limited availability of public quantitative data for this specific salt.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method (following OECD 105 Principles)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance.[1][2] This protocol is based on the principles outlined in the OECD Test Guideline 105 for Water Solubility.[3][4][5][6][7]

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvents of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

pH meter (for aqueous solutions)

Procedure:

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask of a known volume of the chosen solvent. A preliminary test with a small amount of substance can help estimate the approximate solubility and the required excess.

-

The flasks should be of a suitable size to allow for adequate agitation.

-

-

Equilibration:

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study should be conducted to determine the time required to reach equilibrium (e.g., by taking measurements at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are consistent.[8]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the flasks to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant.

-

Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining suspended particles.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. A calibration curve should be prepared using standards of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The solubility is typically expressed in g/100 mL, mg/L, or molarity.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

For aqueous solutions, the pH of the saturated solution should be measured and reported.

-

Data Presentation

The following table provides a structured format for recording and comparing the experimentally determined solubility of this compound in various solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/L) | Molar Solubility (mol/L) | pH (for aqueous solutions) |

| Water | 25 | ||||

| Ethanol | 25 | ||||

| Methanol | 25 | ||||

| Acetone | 25 | ||||

| Other | 25 |

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. diposit.ub.edu [diposit.ub.edu]

- 3. oecd.org [oecd.org]

- 4. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 5. filab.fr [filab.fr]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

O-Tolidine sulfate CAS number and molecular weight

This technical guide provides an overview of the core chemical properties of o-tolidine sulfate, intended for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is a chemical compound with the following key identifiers and properties.

| Property | Value | Source |

| CAS Number | 531-20-4 | [1] |

| Molecular Formula | C14H18N2O4S | [1][2] |

| Molecular Weight | 310.37 g/mol | [1][2] |

Experimental Protocols and Signaling Pathways

Further research is required to delineate its specific applications in experimental settings and its role in biological signaling. The following diagram illustrates a generic experimental workflow concept.

References

In-Depth Technical Guide to the Safety and Handling of O-Tolidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for O-Tolidine sulfate, a chemical that requires careful management in a laboratory setting due to its hazardous properties. The following sections detail the chemical and physical characteristics, occupational exposure limits, toxicological data, handling and storage procedures, and emergency protocols. Adherence to these guidelines is crucial for ensuring the safety of all personnel working with this compound.

Chemical and Physical Properties

This compound's physical and chemical properties are essential for understanding its behavior and potential hazards in the laboratory.

| Property | Value | Reference |

| CAS Number | 55011-44-4 | [1] |

| Molecular Formula | C₁₄H₁₆N₂ · H₂SO₄ | N/A |

| Molecular Weight | 274.34 g/mol (sulfone) | [1] |

| Appearance | White to reddish crystals or powder | [2][3] |

| Melting Point | >350 °C (sulfone) | [1] |

| Boiling Point | 392°F (O-Tolidine) | [2] |

| Solubility | Slightly soluble in water | [4] |

| Vapor Pressure | 1 x 10⁻⁶ mmHg (estimated for O-Tolidine) | [2] |

Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect laboratory personnel from the harmful effects of O-Tolidine and its salts.

| Agency | Limit | Value | Notes |

| OSHA | PEL-TWA | 5 ppm (22 mg/m³) | For o-toluidine, skin notation[5][6] |

| NIOSH | REL-C | 0.02 mg/m³ | 60-minute ceiling, potential occupational carcinogen, skin notation[2][3] |

| ACGIH | TLV-TWA | 2 ppm (8.8 mg/m³) | For o-toluidine, skin notation, A3: Confirmed animal carcinogen with unknown relevance to humans[5][7] |

Toxicological Data

This compound is classified as a hazardous substance with significant toxicological concerns, including carcinogenicity.

| Data Type | Value | Species | Route | Reference |

| LD50 | 670 mg/kg | Rat | Oral | [5] |

| LD50 | 520 mg/kg | Mouse | Oral | [5] |

| Carcinogenicity | Known to be a human carcinogen | Human | N/A | [8][9] |

| Carcinogenicity | Carcinogenic in both male and female rats and mice | Animal | Oral | [10] |

Experimental Protocols

Detailed protocols are necessary for the safe handling and monitoring of this compound in a research environment.

Air Sampling: OSHA Method 71 (Adapted for this compound)

This protocol outlines the procedure for collecting airborne this compound to assess workplace exposure levels.

-

Preparation of Sampling Media:

-

Treat two 37-mm glass fiber filters (GFFs) with 0.5 mL of 0.26 N sulfuric acid each.

-

Dry the filters in an oven at 100°C for one hour.

-

Assemble the dried filters into a three-piece cassette, separated by a spacer ring.[11]

-

-

Sample Collection:

-

Calibrate a personal sampling pump to a flow rate of 1 L/min.

-

Attach the sampling cassette to the pump and place it in the breathing zone of the worker.

-

For Time-Weighted Average (TWA) sampling, collect for up to 100 minutes to obtain a sample volume of 100 L.[2]

-

For Ceiling (C) or Short-Term Exposure Limit (STEL) sampling, collect for 15 minutes to obtain a sample volume of 15 L.[2]

-

-

Sample Handling and Analysis:

Surface Wipe Sampling Protocol

This protocol is for assessing surface contamination with this compound.

-

Materials:

-

Glass fiber filters.

-

Solvent (e.g., deionized water, isopropanol).

-

100 cm² template.

-

Sterile, disposable gloves.

-

Sample vials.

-

-

Procedure:

-

Don a new pair of disposable gloves for each sample to prevent cross-contamination.[12]

-

Moisten a glass fiber filter with the chosen solvent.[12]

-

Place the 100 cm² template on the surface to be sampled.[12][13]

-

Wipe the delineated area thoroughly. A common technique is to wipe side-to-side in overlapping strokes, then fold the wipe and wipe again at a 90-degree angle to the first pass.[14]

-

Fold the filter with the exposed side inward and place it in a labeled sample vial.[12]

-

Submit the sample for analysis.

-

Decontamination Procedure

Effective decontamination is critical to prevent the spread of this compound.

-

Personal Protective Equipment (PPE):

-

Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

-

Spill Response:

-

Surface Decontamination:

-

Wash the contaminated area thoroughly with a detergent solution (e.g., Luminox®) and hot water.[17]

-

Rinse the area with hot tap water, followed by a rinse with deionized water.[17]

-

Allow the area to air dry completely.

-

For equipment, after cleaning and drying, wrap it in plastic and label it as decontaminated.[17]

-

Visualized Workflows and Pathways

The following diagrams illustrate key safety workflows and the carcinogenic mechanism of O-Tolidine.

Caption: Workflow for responding to an this compound spill.

Caption: Hierarchy of controls for mitigating this compound exposure.

References

- 1. o-Tolidine Sulfone | CAS#:55011-44-4 | Chemsrc [chemsrc.com]

- 2. osha.gov [osha.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - o-Tolidine [cdc.gov]

- 4. o-Toluidine | 95-53-4 [chemicalbook.com]

- 5. o-Toluidine - IDLH | NIOSH | CDC [cdc.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. o-TOLUIDINE - ACGIH [acgih.org]

- 8. Report on Carcinogens Monograph on ortho-Toluidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Bioassay of o-toluidine hydrochloride for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. osha.gov [osha.gov]

- 12. skcltd.com [skcltd.com]

- 13. eurofinsus.com [eurofinsus.com]

- 14. response.epa.gov [response.epa.gov]

- 15. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. epa.gov [epa.gov]

Carcinogenic Potential of O-Tolidine and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Tolidine and its derivatives represent a class of aromatic amines with significant carcinogenic potential, posing risks to human health through occupational and environmental exposures. This technical guide provides a comprehensive overview of the carcinogenic properties of these compounds, focusing on their mechanisms of action, metabolic activation, and genotoxicity. Quantitative data from key toxicological studies are summarized, and detailed experimental protocols for assessing carcinogenicity are provided. Furthermore, this guide visualizes the intricate signaling pathways implicated in o-tolidine-induced carcinogenesis, offering a deeper understanding of its molecular-level effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the risks associated with o-tolidine and its derivatives and in developing strategies to mitigate their harmful effects.

Introduction

O-Tolidine (3,3'-dimethylbenzidine) is an aromatic amine that has been widely used in the manufacturing of dyes and pigments. Due to its structural similarity to benzidine, a known human carcinogen, the carcinogenic potential of o-tolidine has been a subject of extensive research. The International Agency for Research on Cancer (IARC) has classified o-tolidine as a Group 1 carcinogen , indicating that there is sufficient evidence of its carcinogenicity in humans[1]. Epidemiological studies have consistently shown an increased risk of bladder cancer in workers occupationally exposed to o-tolidine[1].

This guide delves into the carcinogenic properties of o-tolidine and its derivatives, providing a detailed analysis of the available scientific evidence.

Carcinogenicity of O-Tolidine

Evidence from Human Studies

Multiple epidemiological studies have established a strong association between occupational exposure to o-tolidine and an elevated risk of urinary bladder cancer[1]. These studies, conducted in various industrial settings, have provided consistent evidence of this association, even after accounting for other potential confounding factors.

Evidence from Animal Studies

The carcinogenicity of o-tolidine has been extensively evaluated in animal models. The National Toxicology Program (NTP) conducted a comprehensive bioassay of o-tolidine hydrochloride in F344 rats and B6C3F1 mice. The results of this study, detailed in Technical Report 153 (TR-153), provide clear evidence of the carcinogenic activity of o-tolidine[2][3].

Table 1: Summary of Carcinogenicity Data for O-Tolidine in Animals

| Species | Strain | Route of Administration | Dose Levels | Target Organs for Tumors | Reference |

| Rat | F344 | Feed | 3,000 ppm, 6,000 ppm | Urinary bladder, Liver, Subcutaneous tissue | NTP TR-153[2][3] |

| Mouse | B6C3F1 | Feed | 1,000 ppm, 3,000 ppm | Liver, Hemangiosarcoma | NTP TR-153[2][3] |

| Rat | Charles River CD | Feed | 1,000 ppm, 2,000 ppm | Subcutaneous tissue, Mammary gland | Weisburger et al., 1978[4] |

| Mouse | HaM/ICR | Feed | 150 ppm, 300 ppm | Liver, Lung | Weisburger et al., 1978[4] |

Quantitative Data from NTP TR-153:

A bioassay of o-tolidine hydrochloride for possible carcinogenicity was conducted by administering the test chemical in feed to F344 rats and B6C3F1 mice. Groups of 50 rats and 50 mice of each sex were administered o-tolidine hydrochloride at different doses for 101 to 104 weeks. In rats, doses were 3,000 or 6,000 ppm, and in mice, 1,000 or 3,000 ppm[3]. The study found that o-tolidine hydrochloride was carcinogenic in both male and female F344 rats and B6C3F1 mice, leading to a significant increase in the incidence of one or more types of neoplasms[3]. Specifically, it caused an increased incidence of subcutaneous tissue fibromas in male rats and mammary gland fibroadenomas or adenomas in female rats. In mice, it induced hemangiosarcomas at various sites in males and hepatocellular carcinomas or adenomas in females[3].

Carcinogenicity of O-Tolidine Derivatives

Several derivatives of o-tolidine have also been investigated for their carcinogenic potential.

4-Chloro-o-toluidine

4-Chloro-o-toluidine has been shown to be carcinogenic in animal studies. It is produced as an intermediate for the pesticide chlordimeform and some azo dyes[5].

3,3'-Dimethylbenzidine-based Dyes

Dyes that can be metabolized to 3,3'-dimethylbenzidine (o-tolidine) are also of concern due to the potential for the release of the carcinogenic parent amine[6][7].

3,3'-Dimethoxybenzidine (o-Dianisidine)

3,3'-Dimethoxybenzidine, another benzidine derivative, has demonstrated multi-organ carcinogenicity in rats when administered in drinking water[8].

Table 2: Carcinogenicity Data for O-Tolidine Derivatives

| Derivative | Species | Strain | Route of Administration | Target Organs for Tumors | Reference |

| 4-Chloro-o-toluidine | Mouse | - | Feed | Hemangiosarcomas | Weisburger et al., 1978[4] |

| 5-Chloro-o-toluidine | Mouse | B6C3F1 | Diet | Hemangiosarcomas, Hepatocellular carcinomas | NCI, 1979a[9] |

| 3,3'-Dimethoxybenzidine | Rat | F344/N | Drinking Water | Skin, Zymbal's gland, Oral cavity, Intestines, Liver | Morgan et al.[8] |

Mechanism of Carcinogenesis

The carcinogenic activity of o-tolidine is primarily attributed to its metabolic activation to reactive electrophilic species that can bind to cellular macromolecules, including DNA.

Metabolic Activation

The initial and critical step in the carcinogenesis of o-tolidine is its metabolic activation, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver[10][11][12]. The proposed metabolic activation pathway involves the N-hydroxylation of o-tolidine to form N-hydroxy-o-tolidine. This intermediate can then be further metabolized to a reactive nitrenium ion, which is a potent electrophile. While the specific CYP isozymes involved in o-tolidine metabolism are not definitively established, studies on other aromatic amines suggest that CYP1A1 and CYP1A2 are likely major contributors[12][13][14][15][16].

Caption: Metabolic activation of o-tolidine to a DNA-reactive metabolite.

Genotoxicity and DNA Adduct Formation

The reactive metabolites of o-tolidine can covalently bind to DNA, forming DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, which is a critical event in the initiation of cancer. The primary site of adduction for many aromatic amines is the C8 position of guanine.

Signaling Pathways in O-Tolidine Carcinogenesis

The cellular response to o-tolidine-induced DNA damage involves the activation of complex signaling pathways. While the specific pathways directly activated by o-tolidine are still under investigation, it is hypothesized that DNA damage response pathways, such as the ATM-Chk2 and ATR-Chk1 pathways, are likely involved. Chronic inflammation and cellular proliferation driven by pathways like NF-κB and MAPK may also contribute to the promotion and progression of tumors.

Caption: Hypothesized signaling pathways in o-tolidine-induced carcinogenesis.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. A general protocol for testing aromatic amines like o-tolidine is as follows:

-

Bacterial Strains: Use Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutagens, respectively.

-

Metabolic Activation: Since aromatic amines require metabolic activation to become mutagenic, the test should be performed with and without a mammalian microsomal enzyme system (S9 mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

-

Procedure: a. Prepare a base agar layer in Petri plates. b. In a test tube, mix the tester strain, the test chemical at various concentrations, and the S9 mix (for activated tests). c. Add molten top agar to the tube, mix, and pour onto the base agar plate. d. Incubate the plates at 37°C for 48-72 hours.

-

Data Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

Caption: Workflow for the Ames test.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage in erythroblasts of mammals. The OECD Guideline 474 provides a standardized protocol for this test[1][4][6][9][17].

-

Test System: Typically, mice or rats are used.

-

Dose Selection: A preliminary study is often conducted to determine the maximum tolerated dose (MTD). The main study usually involves a negative control, a positive control, and at least three dose levels of the test substance, with the highest dose being the MTD.

-

Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, once or twice.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis: a. Bone marrow cells are flushed from the femurs, and a cell suspension is prepared. For peripheral blood, a smear is made. b. The slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs). c. At least 2000 PCEs per animal are scored for the presence of micronuclei.

-

Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated for each animal. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control.

References

- 1. nucro-technics.com [nucro-technics.com]

- 2. m.youtube.com [m.youtube.com]

- 3. oral ld50 values: Topics by Science.gov [science.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. researchgate.net [researchgate.net]

- 6. oecd.org [oecd.org]

- 7. Dyes metabolized to 3,3'-dimethylbenzidine (3,3'-dimethylbenzidine dye class) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contribution of CYP1A1 and CYP1A2 to the activation of heterocyclic amines in monkeys and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism and Mechanism of Human Cytochrome P450 Enzyme 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. oecd.org [oecd.org]

O-Tolidine Sulfate: A Comprehensive Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for O-Tolidine sulfate. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and pharmaceutical applications. This document outlines the known stability characteristics, recommended storage protocols, potential degradation pathways, and a representative experimental methodology for assessing its stability.

General Stability of this compound

O-Tolidine and its salts, including the sulfate form, are known to be sensitive to environmental factors.[1][2] The primary drivers of degradation are exposure to air and light.[1][2] While specific quantitative stability data for this compound is not extensively available in public literature, the general behavior of O-Tolidine and its dihydrochloride salt provides a strong indication of its stability profile. The product is generally stable under normal, recommended storage conditions.[2][3]

Key Stability Characteristics:

-

Air Sensitivity: O-Tolidine compounds can undergo oxidation when exposed to air.[2] This can lead to the formation of colored degradation products.

-

Light Sensitivity: Exposure to light can also promote degradation.[1] It is crucial to protect the compound from light sources during storage and handling.

-

Thermal Stability: While stable at ambient temperatures, excessive heat should be avoided.[1][3]

Recommended Storage Conditions

To maintain the integrity and purity of this compound, adherence to proper storage conditions is essential. The following recommendations are based on information from safety data sheets for related O-Tolidine compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry area.[1] | To minimize the rate of potential thermal degradation. |

| Light Exposure | Keep in a tightly closed, light-resistant container.[1] | To prevent photodegradation. |

| Atmosphere | Store in a well-ventilated place.[2] For highly sensitive applications, consider storage under an inert gas. | To minimize contact with atmospheric oxygen and prevent oxidation. |

| Container | Use a tightly closed container.[1][2] | To prevent exposure to air and moisture. |

| Incompatible Materials | Store away from strong oxidizing agents, bases, amines, anhydrides, and certain metals.[1][2] | To avoid chemical reactions that could lead to degradation or hazardous situations. |

Potential Degradation Pathways

While specific degradation products of this compound are not extensively documented in readily available literature, based on the chemical structure and known reactivity of aromatic amines, the following degradation pathways are plausible under stress conditions:

-

Oxidation: The primary degradation pathway is likely oxidation of the amine groups, which can lead to the formation of colored quinone-imine structures and other complex oxidation products. This is accelerated by exposure to air and light.

-

Hydrolysis: Although generally stable, under extreme pH and temperature conditions, hydrolysis of the sulfate salt could potentially occur, though this is less likely to be a primary degradation route compared to oxidation.

Caption: Factors influencing the stability of this compound.

Experimental Protocols: Stability-Indicating Method

A stability-indicating analytical method is crucial for quantifying the concentration of the active substance and detecting any degradation products. A High-Performance Liquid Chromatography (HPLC) method is a common and effective technique for this purpose. The following is a representative, non-validated protocol that can serve as a starting point for method development and validation.

Disclaimer: This protocol is a template and must be fully validated for its intended use according to regulatory guidelines (e.g., ICH Q2(R1)).

4.1. Forced Degradation Study

A forced degradation study is performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

4.1.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

4.1.2. Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid this compound to dry heat at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

4.1.3. Sample Analysis: Analyze the stressed samples by the developed HPLC method to identify and separate any degradation products from the parent compound.

Caption: Workflow for a forced degradation study of this compound.

4.2. Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the range of 250-300 nm).

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

4.3. Method Validation Parameters

Once developed, the method should be validated for the following parameters as per ICH guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. While quantitative data is limited, a clear understanding of its sensitivity to air and light allows for the implementation of appropriate storage and handling procedures. Storing the compound in a cool, dark, and dry place in a tightly sealed container is paramount to maintaining its integrity. For quantitative assessment of stability and the identification of potential degradation products, the development and validation of a stability-indicating HPLC method, guided by forced degradation studies, is strongly recommended. This technical guide provides a foundational framework for researchers and scientists to ensure the quality and reliability of this compound in their work.

References

Methodological & Application

Application Notes: O-Tolidine Sulfate Protocol for Free Chlorine Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of free chlorine concentration is a critical parameter in various scientific and industrial applications, including water purification, disinfection processes, and as a quality control measure in pharmaceutical and chemical manufacturing. The O-Tolidine method offers a simple and rapid colorimetric approach for the quantitative analysis of free residual chlorine. This application note provides a detailed protocol for the use of O-Tolidine sulfate in the detection of free chlorine, including reagent preparation, experimental procedure, and data interpretation. The method is based on the principle that O-Tolidine reacts with free chlorine in an acidic medium to produce a yellow-colored holoquinone, the intensity of which is directly proportional to the concentration of free chlorine.[1]

Principle of the Method

The O-Tolidine test is a colorimetric method where O-Tolidine (3,3'-dimethylbenzidine) reacts with free chlorine (in the form of hypochlorous acid or hypochlorite ion) to form a yellow-colored compound.[1][2] The intensity of the developed color is measured spectrophotometrically, and the concentration of free chlorine is determined by comparison with a standard calibration curve. The reaction is pH-dependent and is typically carried out in an acidic solution.

Quantitative Data Summary

The performance of the this compound method for free chlorine detection is summarized in the table below. These values are compiled from various studies and represent typical performance characteristics.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 437 nm | [2] |

| Linear Range | 0.1 - 5.0 mg/L (ppm) | [2] |

| Limit of Detection (LOD) | 0.026 mg/L | [2] |

| Limit of Quantification (LOQ) | 0.089 - 0.5 mg/L | [2] |

| Reaction Time for Free Chlorine | < 5 seconds | |

| Reaction Time for Total Chlorine | ~ 5 minutes |

Experimental Protocols

Reagent Preparation: this compound Solution

Materials:

-

O-Tolidine dihydrochloride (C₁₄H₁₆N₂·2HCl)

-

Hydrochloric acid (HCl), concentrated

-

Distilled or deionized water

Procedure:

-

Weigh 1.35 g of O-Tolidine dihydrochloride.

-

Dissolve the O-Tolidine dihydrochloride in 500 mL of distilled water.

-

In a separate container, carefully prepare a solution by mixing 150 mL of concentrated hydrochloric acid with 350 mL of distilled water.

-

Add the acid solution to the O-Tolidine solution and mix thoroughly.

-

Dilute the final solution to a total volume of 1000 mL with distilled water.

-

Store the reagent in a brown, tightly sealed bottle and protect it from light. The solution should be stable for several months when stored properly.

Standard Chlorine Solution Preparation

Standard chlorine solutions are unstable and should be prepared fresh for each calibration curve. A common method is to dilute a commercial sodium hypochlorite (bleach) solution and standardize it using titration.

Experimental Workflow for Free Chlorine Detection

References

Application Note: Analysis of Residual Chlorine in Water Using O-Tolidine Sulfate

Introduction

Chlorination is a fundamental process in water treatment for disinfection. Monitoring residual chlorine levels is crucial to ensure both effective disinfection and compliance with regulatory standards. The O-Tolidine method is a conventional and rapid colorimetric technique for determining residual chlorine concentrations in water samples. This application note provides a detailed protocol for the use of O-Tolidine sulfate in the analysis of free and total residual chlorine. O-Tolidine, in an acidic medium, is oxidized by chlorine to produce a yellow-colored holoquinone, the intensity of which is proportional to the chlorine concentration.[1][2] While the dihydrochloride salt of O-Tolidine is more commonly cited in standard methods, this compound can also be used, and for the purpose of this protocol, the preparation using the more readily available O-Tolidine dihydrochloride in a sulfuric acid medium will be described, effectively forming this compound in situ.

Principle of the Method

The O-Tolidine method is based on the oxidation of O-Tolidine by chlorine (present as hypochlorous acid and/or hypochlorite ions) in an acidic solution. This reaction produces a yellow-colored compound, a holoquinone, which can be quantitatively measured. The intensity of the yellow color is directly proportional to the concentration of residual chlorine.[2] The reaction with free chlorine is almost instantaneous, whereas the reaction with combined chlorine (chloramines) is slower. This time difference allows for the differentiation between free and total residual chlorine.

Interferences

Several substances can interfere with the O-Tolidine method, leading to inaccurate results. These include manganese, iron, and nitrites, which can also oxidize O-Tolidine and produce a false positive reading.[2] To account for these interferences, the Orthotolidine-Arsenite (OTA) test is employed. Sodium arsenite is used to selectively reduce the residual chlorine, allowing for the measurement of the color produced by interfering substances alone.

Experimental Protocols

1. Reagent Preparation

-

This compound Reagent:

-

Carefully weigh 1.35 g of O-Tolidine dihydrochloride.

-

In a 1-liter volumetric flask, dissolve the O-Tolidine dihydrochloride in 500 mL of distilled water.

-

In a separate beaker, cautiously add 150 mL of concentrated sulfuric acid to 350 mL of distilled water. (Caution: Always add acid to water, never the other way around, and perform this step in a fume hood with appropriate personal protective equipment).

-

Allow the diluted sulfuric acid solution to cool to room temperature.

-

Slowly add the cooled, diluted sulfuric acid to the O-Tolidine dihydrochloride solution in the volumetric flask.

-

Make up the volume to 1 liter with distilled water and mix thoroughly.

-

Store the reagent in a brown, glass-stoppered bottle, protected from light. The reagent is stable for up to six months.

-

-

Sodium Arsenite Solution (0.5% w/v):

-

Weigh 0.5 g of sodium arsenite (NaAsO₂). (Caution: Sodium arsenite is highly toxic. Handle with extreme care and appropriate personal protective equipment).

-

Dissolve the sodium arsenite in 100 mL of distilled water in a volumetric flask.

-

Mix thoroughly and store in a clearly labeled bottle.

-

2. Standard O-Tolidine Procedure (for waters without significant interference)

-

Analysis of Free Residual Chlorine:

-

Take a 10 mL water sample in a clean test tube or cuvette.

-

Add 0.5 mL of the this compound reagent to the sample and mix rapidly.

-

Immediately (within 15 seconds) measure the absorbance of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or compare the color visually against a set of calibrated standards in a comparator or chloroscope.[3]

-

Record this value as the free residual chlorine concentration.

-

-

Analysis of Total Residual Chlorine:

-

Take a 10 mL water sample in a clean test tube or cuvette.

-

Add 0.5 mL of the this compound reagent to the sample and mix.

-

Allow the color to develop for 5 minutes in the dark.

-

After 5 minutes, measure the absorbance or compare the color as described for free chlorine.

-

Record this value as the total residual chlorine concentration.

-

-

Calculation of Combined Residual Chlorine: Combined Residual Chlorine = Total Residual Chlorine - Free Residual Chlorine

3. Orthotolidine-Arsenite (OTA) Test (for waters with interfering substances)

This procedure requires three separate 10 mL aliquots of the water sample, labeled A, B, and C.

-

Tube A (Free Chlorine + Interferences):

-

To an empty test tube, add 0.5 mL of this compound reagent.

-

Add 10 mL of the water sample and mix quickly.

-

Within 5 seconds, add 0.5 mL of the sodium arsenite solution and mix again.

-

Read the color intensity immediately. This reading represents the free chlorine plus any color from interfering substances.

-

-

Tube B (Interferences Only):

-

To an empty test tube, add 0.5 mL of sodium arsenite solution.

-

Add 10 mL of the water sample and mix.

-

Immediately add 0.5 mL of this compound reagent and mix.

-

Read the color intensity immediately. This reading represents the color produced by interfering substances alone.

-

-

Tube C (Total Chlorine + Interferences):

-

To an empty test tube, add 0.5 mL of this compound reagent.

-

Add 10 mL of the water sample and mix.

-

Allow the color to develop for 5 minutes.

-

Read the color intensity. This reading represents the total chlorine plus interferences.

-

-

Calculations for OTA Test:

-

True Free Residual Chlorine = Reading from Tube A - Reading from Tube B

-

True Total Residual Chlorine = Reading from Tube C - Reading from Tube B

-

Combined Residual Chlorine = True Total Residual Chlorine - True Free Residual Chlorine

-

Data Presentation

Table 1: Performance Characteristics of the O-Tolidine Method

| Parameter | Batch Method | Sequential Injection Method |

| Linear Range | 0 - 3.0 mg/L Cl₂ | 0 - 5.0 mg/L Cl₂ |

| Limit of Quantification | 0.2 mg/L Cl₂ | 0.5 mg/L Cl₂ |

Data adapted from a study on greywater analysis, which may have a different matrix from other water types.[4]

Table 2: Common Interferences in the O-Tolidine Method

| Interfering Substance | Effect |

| Manganese (oxidized forms) | Produces a yellow color with O-Tolidine, leading to a false positive reading for chlorine. |

| Iron (oxidized forms) | Can produce a yellow color, causing a positive interference. |

| Nitrites | Can react with O-Tolidine to produce a yellow color, resulting in a false positive. |

| Turbidity and Color | Can interfere with the colorimetric reading, leading to inaccurate results. Filtration of the sample may be necessary. |

Visualizations

Caption: Workflow for residual chlorine analysis using the O-Tolidine method.

Caption: Simplified reaction of O-Tolidine with chlorine to form a colored product.

Safety Precautions

-

O-Tolidine: O-Tolidine is a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All work with O-Tolidine should be conducted in a well-ventilated area or a fume hood.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with appropriate PPE, including acid-resistant gloves, apron, and face shield. Always add acid to water slowly and with constant stirring to dissipate heat.

-

Sodium Arsenite: Sodium arsenite is highly toxic and a known carcinogen. Handle with extreme care, using gloves and a lab coat. Avoid generating dust.

-

Waste Disposal: All waste containing O-Tolidine and sodium arsenite must be disposed of as hazardous waste according to local, state, and federal regulations.

References

Application Notes and Protocols for O-Tolidine Sulfate in Peroxidase Substrate Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Tolidine, and its sulfate salt, serves as a chromogenic substrate for peroxidase enzymes, including horseradish peroxidase (HRP) and myeloperoxidase (MPO). Upon oxidation by a peroxidase in the presence of hydrogen peroxide, o-tolidine forms a colored product that can be quantified spectrophotometrically. This characteristic makes it a valuable tool in various biological assays, such as ELISAs and enzyme activity studies, particularly in the context of inflammation and immune response monitoring. Historically, o-tolidine was also used in assays for blood glucose determination. It is important to note that o-tolidine is considered a potential carcinogen and should be handled with appropriate safety precautions.

Principle of the Assay

The central principle of the o-tolidine peroxidase assay is the enzymatic oxidation of o-tolidine. In the presence of a peroxidase enzyme and hydrogen peroxide (H₂O₂), o-tolidine donates electrons, leading to the formation of a colored oxidation product. The intensity of the color, which can be measured using a spectrophotometer, is directly proportional to the peroxidase activity in the sample. The reaction can be summarized as follows:

H₂O₂ + o-Tolidine (reduced, colorless) --(Peroxidase)--> Oxidized o-Tolidine (colored) + H₂O

The resulting colored product is typically blue, which can then be converted to a more stable yellow-orange color upon acidification, with the absorbance read at a different wavelength.

Data Presentation

Quantitative Data for Peroxidase Substrates

| Parameter | o-Dianisidine | Tetramethylbenzidine (TMB) | o-Phenylenediamine (OPD) | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| Optimal pH | 5.0-6.0[1] | Varies (e.g., 6.0) | ~5.0 | 4.2-5.0 |

| Wavelength (nm) | 460[2] | 370 or 652 (blue), 450 (yellow, stopped) | 492 (stopped) | 405-418 |

| Relative Sensitivity | Less sensitive than TMB and OPD | Most sensitive | More sensitive than ABTS | Less sensitive than TMB and OPD |

| Comments | Chemically similar to o-tolidine. Obeys Michaelis-Menten kinetics with HRP.[1] | Non-mutagenic alternative to other benzidines.[3] |

Experimental Protocols

Preparation of Reagents

1. O-Tolidine Sulfate Stock Solution (e.g., 1% w/v):

-

Carefully weigh 1 g of this compound.

-

Dissolve in 100 mL of glacial acetic acid.

-

Note: O-tolidine is sparingly soluble in water but dissolves in acidic solutions.

-

-

Store in a dark, airtight container at 4°C. This reagent should be handled with caution in a fume hood due to the carcinogenic nature of o-tolidine.

2. Phosphate Buffer (0.01 M, pH 6.0):

-

Prepare solutions of 0.01 M monobasic sodium phosphate and 0.01 M dibasic sodium phosphate.

-

Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.0 is achieved.

3. Hydrogen Peroxide (H₂O₂) Substrate Solution (0.003%):

-

Prepare a 0.3% H₂O₂ solution by diluting a stock 30% H₂O₂ solution in deionized water.

-

Immediately before use, dilute the 0.3% H₂O₂ solution with the 0.01 M Phosphate Buffer (pH 6.0) to a final concentration of 0.003%. Prepare this solution fresh.

4. Stop Solution (e.g., 2 M H₂SO₄):

-

Slowly add concentrated sulfuric acid to deionized water to achieve a final concentration of 2 M. Always add acid to water, never the other way around.

Peroxidase Activity Assay Protocol (Adapted from o-Dianisidine Method)

This protocol is adapted from a standard horseradish peroxidase assay using o-dianisidine and can be used as a starting point for this compound.[2] Optimization may be required.

-

Prepare the Reaction Mixture:

-

In a suitable tube, add 0.05 mL of the 1% this compound stock solution to 6.0 mL of the 0.003% H₂O₂ substrate solution.

-

Vortex briefly to mix.

-

-

Set up Reaction and Control Tubes:

-

Pipette 2.9 mL of the reaction mixture into a "Reaction" tube.

-

Pipette 2.9 mL of the reaction mixture into a "Control" tube.

-

-

Initiate the Reaction:

-

At time = 0, add 100 µL of the diluted enzyme solution (e.g., HRP diluted in 0.01 M Phosphate Buffer, pH 6.0) to the "Reaction" tube.

-

Add 100 µL of the buffer (without enzyme) to the "Control" tube.

-

Mix both tubes thoroughly.

-

-

Measure Absorbance:

-

Immediately measure the optical density (OD) at approximately 460 nm.

-

For a kinetic assay, record the OD every 15 seconds for 3-5 minutes.

-

For an endpoint assay, allow the reaction to proceed for a defined time (e.g., 5-10 minutes) and then stop the reaction by adding 100 µL of the stop solution. The color may change, and the reading wavelength may need to be adjusted (e.g., to around 490 nm).

-

-

Calculate Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔOD/min) from the linear portion of the kinetic curve.

-

Enzyme activity can be calculated using the Beer-Lambert law, provided the molar extinction coefficient of the oxidized o-tolidine product is known.

-

Visualizations

Experimental Workflow for Peroxidase Assay

Caption: Workflow for a typical peroxidase assay using this compound.

Signaling Pathway: Neutrophil Activation and MPO-Mediated Oxidation

Myeloperoxidase (MPO) is a key enzyme in neutrophils, a type of white blood cell crucial for the innate immune response. Upon stimulation by pathogens or inflammatory signals, neutrophils undergo a process called the "respiratory burst," which involves the activation of the NADPH oxidase enzyme complex. This leads to the production of superoxide radicals, which are then converted to hydrogen peroxide. MPO, released from azurophilic granules, utilizes this H₂O₂ to oxidize substrates like o-tolidine, generating a measurable signal. This pathway is a hallmark of neutrophil-mediated inflammation.[4]

Caption: Neutrophil activation leading to MPO-catalyzed oxidation of o-tolidine.

References

- 1. [Kinetic study of o-dianisidine oxidation by hydrogen peroxide in the presence of horseradish peroxidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Horseradish Peroxidase Enzyme Activity Assay Procedure - EY Laboratories, Inc. [eylabs.com]

- 3. researchgate.net [researchgate.net]

- 4. The roles of NADPH oxidase in modulating neutrophil effector responses - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Horseradish Peroxidase (HRP) Kinetics with O-Tolidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Horseradish peroxidase (HRP) is a widely utilized enzyme in various biotechnological applications, including immunoassays (ELISA), immunohistochemistry, and biosensors. Its catalytic activity involves the oxidation of a wide range of substrates in the presence of hydrogen peroxide (H₂O₂). O-tolidine, a derivative of benzidine, serves as a chromogenic substrate for HRP, producing a colored product upon oxidation, which can be quantified spectrophotometrically. This application note provides a detailed protocol for determining the kinetic parameters of HRP using o-tolidine sulfate as the substrate. Understanding the kinetics of this reaction is crucial for assay development, optimization, and the interpretation of experimental results.

Principle of the Assay

The enzymatic reaction catalyzed by HRP involves the transfer of electrons from a donor substrate (o-tolidine) to hydrogen peroxide, resulting in the formation of an oxidized product and water. The reaction proceeds in a multi-step process involving intermediate enzyme forms. The overall reaction can be summarized as:

H₂O₂ + 2 Donor-H₂ → 2 H₂O + 2 Donor (oxidized)

In the case of o-tolidine, its oxidation results in a blue-colored product, which can be measured by monitoring the increase in absorbance over time. The initial rate of this reaction is proportional to the enzyme concentration and can be used to determine key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Data Presentation

Table 1: General Properties of Horseradish Peroxidase

| Parameter | Value | Reference |

| Molecular Weight | ~44 kDa | [General HRP Information] |

| Optimal pH | 6.0 - 6.5 | [General HRP Information] |

| pH Stability Range | 5.0 - 9.0 | [General HRP Information] |

| Isoelectric Point | Isozymes range from 3.0 – 9.0 | [General HRP Information] |

Table 2: Kinetic Parameters of HRP with a Reference Chromogenic Substrate (4-Aminoantipyrine-Phenol)

| Parameter | Value | Reference |

| Kₘ | 7.14 mM | [1] |

| Vₘₐₓ | 0.1 µmol/min | [1] |

Experimental Protocols

Materials and Reagents

-

Horseradish Peroxidase (HRP), enzyme grade (e.g., Sigma-Aldrich, Cat. No. P8375)

-

o-Tolidine dihydrochloride (or this compound)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Citrate-phosphate buffer (McIlvaine buffer), pH 6.0

-

Distilled or deionized water

-

Spectrophotometer capable of measuring absorbance at 630-660 nm (for the blue product) or 430-450 nm (if the reaction is stopped with acid, resulting in a yellow product).

-

Microplate reader (optional, for high-throughput assays)

-

Pipettes and tips

-

Cuvettes or microplates

Reagent Preparation

-

HRP Stock Solution (1 mg/mL): Dissolve 10 mg of HRP in 10 mL of 0.1 M phosphate buffer (pH 6.0). Store in aliquots at -20°C.

-

Working HRP Solution: Dilute the HRP stock solution in the assay buffer (citrate-phosphate buffer, pH 6.0) to the desired concentration range (e.g., 1-10 µg/mL). The optimal concentration should be determined experimentally.

-

This compound Solution (Substrate): Prepare a stock solution of this compound in distilled water. The concentration will need to be varied for kinetic studies (e.g., a 10 mM stock solution). Caution: o-Tolidine is a potential carcinogen and should be handled with appropriate safety precautions, including wearing gloves and working in a fume hood.

-

Hydrogen Peroxide Solution (Co-substrate): Prepare a stock solution of H₂O₂ (e.g., 100 mM) in distilled water. The final concentration in the assay will need to be optimized but is typically in the low millimolar range.

-

Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer at pH 6.0.

Assay Protocol for Determining Kₘ and Vₘₐₓ

This protocol is designed to determine the Michaelis-Menten kinetic parameters for the HRP-catalyzed oxidation of this compound.

-

Set up the Spectrophotometer: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorbance maximum of the oxidized o-tolidine product (typically around 650 nm for the blue form).

-

Prepare Reaction Mixtures: In a series of cuvettes or microplate wells, prepare reaction mixtures by varying the concentration of the this compound substrate. A typical setup would include a range of substrate concentrations that bracket the expected Kₘ. Keep the concentrations of HRP and H₂O₂ constant. A representative reaction mixture (1 mL total volume) is outlined in Table 3.

Table 3: Example Reaction Setup for Kinetic Analysis

Component Volume (µL) for varying [o-Tolidine] Final Concentration Assay Buffer (pH 6.0) Variable 0.1 M This compound (Stock) Variable (e.g., 10, 20, 50, 100, 200 µL of 10 mM stock) 0.1, 0.2, 0.5, 1.0, 2.0 mM H₂O₂ (100 mM Stock) 10 µL 1 mM HRP Working Solution 10 µL e.g., 0.1 µg/mL | Total Volume | 1000 µL | |

-

Initiate the Reaction: Add the HRP working solution to the reaction mixture to start the reaction. Mix gently but thoroughly.

-

Measure Absorbance: Immediately start recording the absorbance at the chosen wavelength at regular time intervals (e.g., every 15 seconds) for a period of 3-5 minutes. Ensure that the measurements are taken during the initial linear phase of the reaction.

-

Calculate Initial Velocity (v₀): For each substrate concentration, plot absorbance versus time. The initial velocity (v₀) is the slope of the linear portion of this curve. Convert the change in absorbance per unit time to concentration per unit time using the Beer-Lambert law (v₀ = ΔA / (ε * l) * Δt), where ε is the molar extinction coefficient of the oxidized o-tolidine product and l is the path length of the cuvette. If the extinction coefficient is unknown, the velocity can be expressed in terms of ΔA/min.

-

Determine Kₘ and Vₘₐₓ: Plot the initial velocity (v₀) against the substrate concentration ([S]). This will generate a Michaelis-Menten plot. To determine Kₘ and Vₘₐₓ more accurately, it is recommended to use a linearized plot, such as the Lineweaver-Burk plot (1/v₀ vs. 1/[S]). From the Lineweaver-Burk plot, Kₘ can be calculated from the x-intercept (-1/Kₘ) and Vₘₐₓ from the y-intercept (1/Vₘₐₓ).

Visualizations

Caption: Enzymatic reaction pathway of HRP with o-tolidine.

Caption: Experimental workflow for HRP kinetic analysis.

Important Considerations

-

Substrate Inhibition: At very high concentrations of either this compound or hydrogen peroxide, substrate inhibition may occur. It is important to test a wide range of concentrations to identify the optimal working range.

-

pH Optimum: The activity of HRP is pH-dependent, with an optimal pH typically between 6.0 and 6.5.[2] It is recommended to perform the assay at the optimal pH for maximal activity.

-

Temperature: Enzyme kinetics are sensitive to temperature. The assay should be performed at a constant and controlled temperature.

-

Reagent Stability: o-Tolidine solutions can be unstable and may auto-oxidize. It is recommended to prepare fresh solutions for each experiment. Hydrogen peroxide solutions can also decompose over time.

-

Safety: o-Tolidine is a hazardous chemical and should be handled with extreme care in a well-ventilated area, and appropriate personal protective equipment should be worn.

By following this detailed protocol, researchers can effectively determine the kinetic parameters of horseradish peroxidase with this compound, enabling the development of robust and reliable enzymatic assays for a variety of research and drug development applications.

References

Application Notes and Protocols: O-Tolidine Based Assay for Occult Blood in Stool

For Researchers, Scientists, and Drug Development Professionals

Introduction

The o-tolidine based assay is a chemical method for the detection of occult blood in fecal samples. This test is predicated on the peroxidase-like activity of the heme moiety of hemoglobin. In the presence of an oxidizing agent, such as hydrogen peroxide, hemoglobin catalyzes the oxidation of a chromogen, in this case, o-tolidine, resulting in a measurable color change. Historically, this method has been employed as a qualitative screening tool for gastrointestinal bleeding, which can be an indicator of various pathologies, including colorectal cancer. While newer immunochemical methods (FIT) are now more common due to their higher specificity for human hemoglobin, the o-tolidine test remains a simple and rapid method for preliminary or research applications.

Principle of the Assay

The chemical principle of the o-tolidine assay for occult blood is a classic example of a peroxidase-catalyzed reaction. The iron (Fe²⁺) in the heme group of hemoglobin acts as a catalyst. The reaction proceeds as follows:

-

Hydrogen Peroxide (H₂O₂) Decomposition: Hemoglobin's peroxidase-like activity facilitates the decomposition of hydrogen peroxide into water and a highly reactive oxygen radical.

-

Oxidation of O-Tolidine: The oxygen radical then oxidizes the o-tolidine reagent (3,3'-dimethylbenzidine).

-

Color Development: This oxidation of o-tolidine results in the formation of a colored product, typically blue or green, indicating a positive result. The intensity of the color is proportional to the amount of hemoglobin present in the sample.

Quantitative Data

The performance of the o-tolidine based assay for fecal occult blood has been evaluated in various studies. The following tables summarize the available quantitative data. It is important to note that the sensitivity and specificity of this chemical test can be influenced by dietary factors and the presence of other peroxidases.

Table 1: Performance Characteristics of the O-Tolidine Test for Fecal Occult Blood

| Parameter | Value | Reference |

| Sensitivity | 45% | [1] |

| Specificity | 72% | [1] |

Table 2: Positive Rate of O-Tolidine Test in Gastrointestinal Bleeding

| Condition | Positive Rate | Reference |

| Upper Gastrointestinal Bleeding | 34.3% | [2][3] |

Note: The detection limit of the o-tolidine assay for hemoglobin in stool is not consistently reported in the literature. The sensitivity of the test is generally considered to be high, meaning it can detect low concentrations of blood, but this also contributes to a higher rate of false-positive results.

Experimental Protocols

Reagent Preparation

O-Tolidine Reagent (1% in Glacial Acetic Acid):

-

Materials:

-

o-Tolidine powder

-

Glacial acetic acid

-

Distilled water

-

Ethanol

-

-

Procedure:

-

Dissolve 1 gram of o-tolidine in 100 mL of glacial acetic acid.

-

Alternatively, a working solution can be prepared by mixing equal parts of a stock solution (e.g., 3% o-tolidine hydrochloride in water), glacial acetic acid, and ethanol.

-

Store the reagent in a dark, airtight container at 4°C. The solution is typically stable for one month.

-

Hydrogen Peroxide Solution (3%):

-

Materials:

-

30% Hydrogen peroxide solution

-

Distilled water

-

-

Procedure:

-

Dilute 10 mL of 30% hydrogen peroxide with 90 mL of distilled water to obtain a 3% solution.

-

Store in a dark bottle at 4°C.

-

Sample Collection and Preparation

-

Sample Collection: Instruct the subject to collect a stool sample in a clean, dry container. For qualitative screening, a random sample is usually sufficient. For more quantitative assessments, dietary restrictions may be recommended for 2-3 days prior to the test to avoid false positives.

-

Dietary Restrictions (Optional but Recommended):

-

Avoid red meat.

-

Avoid raw fruits and vegetables with high peroxidase activity (e.g., turnips, horseradish).

-

Avoid vitamin C supplements and iron supplements.

-

-

Sample Preparation:

-

Prepare a fecal suspension by homogenizing a small portion of the stool sample (approximately 1 gram) in 10 mL of distilled water.

-

Allow the suspension to settle, and use the supernatant for the assay.

-

Assay Procedure (Qualitative)

-

Dispense one to two drops of the fecal suspension supernatant onto a piece of filter paper or into a clean test tube.

-

Add two drops of the o-tolidine reagent to the sample.

-

Add one drop of the 3% hydrogen peroxide solution.

-

Observe for a color change within two minutes.

Interpretation of Results

-

Positive Result: The development of a blue or greenish-blue color indicates the presence of occult blood.

-

Negative Result: No color change or a yellow discoloration indicates a negative result.

-

Control: It is recommended to run a positive control (a dilute solution of blood) and a negative control (distilled water) in parallel with the test samples.

Logical Relationships and Workflows

Chemical Reaction Pathway

Caption: Chemical reaction of the o-tolidine assay.

Experimental Workflow

Caption: O-Tolidine assay experimental workflow.

Limitations

The o-tolidine based assay is susceptible to several limitations that researchers and clinicians must consider:

-

False Positives: The test is not specific to human hemoglobin and can yield positive results in the presence of dietary peroxidases from certain fruits and vegetables, red meat (myoglobin), and some medications.

-

False Negatives: High doses of antioxidants, such as vitamin C, can interfere with the oxidation reaction and lead to false-negative results.

-

Carcinogenicity: O-tolidine is a known carcinogen, and appropriate safety precautions must be taken during handling.

-

Qualitative Nature: The standard assay is qualitative and does not provide a precise measurement of the amount of blood in the stool.

Due to these limitations, a positive result from an o-tolidine test should be followed up with more specific diagnostic procedures. Modern immunochemical tests (FIT), which use antibodies specific to human globin, have largely replaced chemical tests in clinical settings due to their improved specificity and reduced dietary interference.

References

Application Notes and Protocols: O-Tolidine Staining Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Tolidine is a chemical compound that has historically been used in various analytical methods, including as a presumptive test for the identification of blood in forensic and clinical settings. Its application in histology and cytology is primarily centered on the detection of hemoglobin's peroxidase-like activity. This document provides detailed application notes and protocols for the use of the O-Tolidine staining method for researchers, scientists, and drug development professionals. It is important to note that O-Tolidine is a derivative of benzidine, a known carcinogen, and should be handled with appropriate safety precautions.

Principle of the Method